![molecular formula C18H23NO2 B13372958 N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B13372958.png)
N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an ethoxyphenyl group attached to a bicyclo[6.1.0]non-2-ene ring system, which is further connected to a carboxamide group. The molecular formula of this compound is C18H23NO2, and it has a significant role in various scientific research fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide typically involves the reaction of bicyclo[6.1.0]non-2-ene-9-carboxylic acid with 2-ethoxyaniline under specific reaction conditions. The process generally includes the formation of an amide bond between the carboxylic acid and the amine group of 2-ethoxyaniline. This reaction is often facilitated by the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to enhance the efficiency of the amide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide include:
- N-(4-ethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol)
- Bicyclo[6.1.0]nonyne carboxylic acid
Uniqueness
This compound is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields where specific interactions with biological targets are required .
Propiedades
Fórmula molecular |
C18H23NO2 |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(2Z)-N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-2-21-16-12-8-7-11-15(16)19-18(20)17-13-9-5-3-4-6-10-14(13)17/h5,7-9,11-14,17H,2-4,6,10H2,1H3,(H,19,20)/b9-5- |
Clave InChI |
ZRVMNDIIRNBUOD-UITAMQMPSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1NC(=O)C2C3C2/C=C\CCCC3 |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2C3C2C=CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


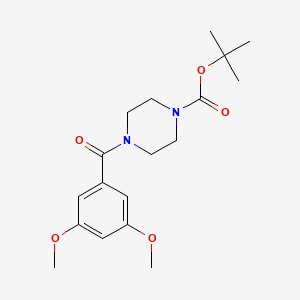
![1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone}](/img/structure/B13372889.png)
![3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372890.png)
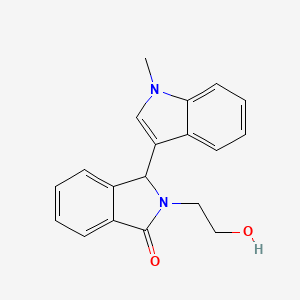
![6-Benzyl-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372909.png)
![3-(1-Adamantyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372916.png)
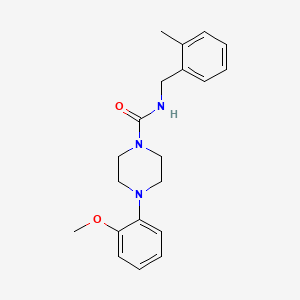
![3-(1-Benzofuran-2-yl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372919.png)
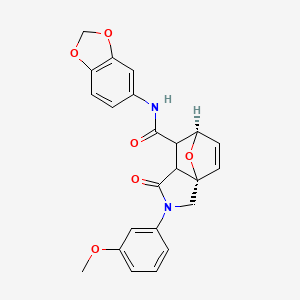
![N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13372922.png)
![({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B13372931.png)
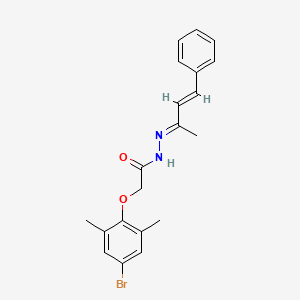
![3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372935.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372946.png)
